5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide
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Overview
Description
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethoxyphenyl group, and a pyridinecarboxamide core. Its molecular formula is C31H33NO7, and it has a molecular weight of 531.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the benzyloxy and dimethoxyphenyl intermediates, followed by their coupling with the pyridinecarboxamide core under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- (3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(3,4-dimethoxyphenyl)methanone
- 3-benzyloxy-4,5-dimethoxyphenethylamine oxalate
Uniqueness
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted modifications, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H30N2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C26H30N2O5/c1-17(2)25(19-11-12-22(31-4)23(13-19)32-5)27-26(30)20-14-21(29)24(15-28(20)3)33-16-18-9-7-6-8-10-18/h6-15,17,25H,16H2,1-5H3,(H,27,30) |
InChI Key |
YYPNJMMDBSEDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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